molecular formula C25H13F3O6 B3026469 3,3'-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) CAS No. 1210283-33-2

3,3'-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one)

Cat. No.: B3026469
CAS No.: 1210283-33-2
M. Wt: 466.4
InChI Key: XNLZNNUNTQKWPL-UHFFFAOYSA-N
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Description

3,3’-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) is a synthetic compound known for its diverse applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a trifluorobenzylidene group and two benzopyran-2-one moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) typically involves the condensation of 3,4,5-trifluorobenzaldehyde with 4-hydroxy-2H-1-benzopyran-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3’-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzopyran-2-one derivatives.

Scientific Research Applications

3,3’-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential cytostatic effects on cancer cell proliferation.

    Medicine: Explored for its antiproliferative activity and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the expression of matrix metalloproteinases-2 and matrix metalloproteinases-9, which are involved in cancer cell migration and invasion . The compound’s effects are mediated through various signaling pathways, including those related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) is unique due to its trifluorobenzylidene group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(3,4,5-trifluorophenyl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H13F3O6/c26-14-9-11(10-15(27)21(14)28)18(19-22(29)12-5-1-3-7-16(12)33-24(19)31)20-23(30)13-6-2-4-8-17(13)34-25(20)32/h1-10,18,29-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLZNNUNTQKWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC(=C(C(=C3)F)F)F)C4=C(C5=CC=CC=C5OC4=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H13F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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